![molecular formula C15H17NO3 B5756781 (2-hydroxy-7-methyl-3-quinolinyl)methyl butyrate](/img/structure/B5756781.png)
(2-hydroxy-7-methyl-3-quinolinyl)methyl butyrate
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Overview
Description
Synthesis Analysis The synthesis of quinoline derivatives, such as those related to “(2-hydroxy-7-methyl-3-quinolinyl)methyl butyrate,” often involves multi-component reactions. These reactions can include the use of aromatic aldehydes, quinolone precursors, and acids or bases as catalysts. For example, L-Proline has been used to catalyze the synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives, which share a structural motif with the compound (Zhu et al., 2012). Additionally, methods have developed using ionic liquids for the synthesis of related pyranoquinoline derivatives under solvent-free conditions, highlighting the trend towards more sustainable and green chemical processes (Bagdi & Hajra, 2014).
Molecular Structure Analysis The molecular structures of quinoline derivatives are often confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry. These analytical techniques provide information about the functional groups present and the overall structure of the synthesized molecules. For example, the structure of pyrano[3,2-c]quinolin-5(6H)-ones was elucidated using spectral analysis following ZnCl2-catalyzed synthesis (Gunasekaran et al., 2013).
Chemical Reactions and Properties Quinoline derivatives can undergo a variety of chemical reactions, reflecting their diverse chemical properties. These can include Michael addition, cyclization, and condensation reactions. The specific reactions and properties would depend on the functional groups present in the quinoline derivative. For instance, 4-hydroxy-2-quinolone has been utilized to synthesize pyranoquinoline derivatives through base-catalyzed self-condensation processes (Kumar & Rajendran, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-4-14(17)19-9-12-8-11-6-5-10(2)7-13(11)16-15(12)18/h5-8H,3-4,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVXYIVJHJUFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC2=C(C=C(C=C2)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl butanoate |
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